molecular formula C24H25F2N3O3 B2898617 2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide CAS No. 877633-90-4

2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

Cat. No.: B2898617
CAS No.: 877633-90-4
M. Wt: 441.479
InChI Key: UYHQLQCKVLAWKR-UHFFFAOYSA-N
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Description

This compound features a 2,6-difluorobenzamide core linked to a furan-2-yl group and a 4-(4-methoxyphenyl)piperazine moiety via an ethyl chain. The methoxy group on the phenyl ring enhances electron-donating properties, while the fluorine atoms may improve metabolic stability and binding affinity. Despite its intricate structure, critical physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence .

Properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N3O3/c1-31-18-9-7-17(8-10-18)28-11-13-29(14-12-28)21(22-6-3-15-32-22)16-27-24(30)23-19(25)4-2-5-20(23)26/h2-10,15,21H,11-14,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHQLQCKVLAWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine and Furan Moieties

  • N-(2-(4-(4-Fluorophenyl)Piperazin-1-yl)-2-(Furan-2-yl)Ethyl)-4-Methoxybenzamide (CAS 877632-03-6) Structural Difference: Replaces the 4-methoxyphenyl group on piperazine with a 4-fluorophenyl group. Molecular weight: 423.5 vs. ~437.5 (estimated for the target compound) . Data Gap: No comparative bioactivity or solubility data available.
  • N-(2-(Furan-2-yl)-2-(4-(4-Methoxyphenyl)Piperazin-1-yl)Ethyl)Pivalamide (CAS 877634-08-7)

    • Structural Difference : Substitutes the 2,6-difluorobenzamide with a pivalamide group.
    • Impact : The bulky tert-butyl group in pivalamide may reduce solubility and sterically hinder interactions compared to the planar benzamide core. This modification likely impacts pharmacokinetics and target engagement .

Analogues with Modified Benzamide Cores

  • 2,6-Difluoro-N-[[[4-[2-(4-Methoxyphenyl)Ethoxy]Phenyl]Amino]Carbonyl]Benzamide Structural Difference: Replaces the furan-piperazine-ethyl chain with a urea-linked phenoxy group.
  • N-(2,3-Dimethylphenyl)-2,6-Difluorobenzamide (H59018)

    • Structural Difference : Lacks the furan-piperazine-ethyl chain, featuring a simpler 2,3-dimethylphenyl group.
    • Impact : Reduced polarity and molecular weight (MW: ~261.3) compared to the target compound (~437.5), likely affecting blood-brain barrier penetration and metabolic pathways .

Derivatives with Heterocyclic Modifications

  • Quinoline-4-Carbonyl Piperazine Derivatives (D6–D12 in ) Structural Difference: Replaces the benzamide with a quinoline-carbonyl group. Impact: Quinoline’s aromatic system and substituents (e.g., trifluoromethyl, chloro) enhance lipophilicity and may improve antimicrobial or anticancer activity. For example, D7 (trifluoromethyl derivative) has a melting point of 198–200°C, suggesting higher crystallinity than the target compound .
  • 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-B)

    • Structural Difference : Features a salicylamide core and a dimethoxyphenethyl chain.
    • Impact : The hydroxyl group enables hydrogen bonding, differing from the fluorine-mediated hydrophobic interactions in the target compound. Melting point: 96°C .

Key Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound 2,6-Difluorobenzamide Furan, 4-methoxyphenylpiperazine, ethyl ~437.5* N/A (Data not reported)
N-(2-(4-(4-Fluorophenyl)Piperazin-1-yl)-2-(Furan-2-yl)Ethyl)-4-Methoxybenzamide Benzamide 4-Fluorophenylpiperazine 423.5 N/A
D7 (Quinoline Derivative) Quinoline-4-carbonyl Trifluoromethylphenyl 573.5 Mp: 198–200°C
Rip-B Salicylamide 3,4-Dimethoxyphenethyl 315.3 Mp: 96°C
H59018 2,6-Difluorobenzamide 2,3-Dimethylphenyl 261.3 N/A

*Estimated based on molecular formula.

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The piperazine ring’s aryl substituents (methoxy vs. fluoro) and the benzamide’s halogenation pattern are critical for target selectivity. However, the absence of bioactivity data for the target compound limits definitive conclusions.
  • Physicochemical Properties : Melting points and solubility data for analogues (e.g., D7, Rip-B) suggest that crystallinity and polarity vary significantly with substituents, impacting formulation strategies.
  • Potential Applications: The target compound’s piperazine and furan motifs are common in CNS drugs, while difluorobenzamide derivatives are prevalent in agrochemicals (e.g., fluazuron in ). Further studies are needed to clarify its primary application .

Preparation Methods

Hydrolysis of 2,6-Difluorobenzonitrile

The benzamide nucleus is synthesized via alkaline hydrolysis of 2,6-difluorobenzonitrile. In a representative procedure:

  • Reagents : 2,6-Difluorobenzonitrile (30 g, 0.214 mol), 20% NaOH (25.62 g, 0.128 mol), 30% H₂O₂ (72.61 g, 0.641 mol).
  • Conditions : 50°C, 3 h dropwise addition, 2 h post-addition stirring.
  • Workup : Neutralization with HCl, filtration, and drying yield 2,6-difluorobenzamide (91.2% yield, purity >98%).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, forming an intermediate iminide that tautomerizes to the amide.

Preparation of 1-(4-Methoxyphenyl)piperazine

Buchwald-Hartwig Amination

Adapting methodologies from 1-(3-methoxyphenyl)piperazine synthesis, the para-isomer is synthesized:

  • Reagents : Piperazine (22 g, 0.256 mol), 4-bromoanisole (7.99 g, 0.042 mol), NaO^tBu (5.66 g, 0.058 mol), Pd catalyst.
  • Conditions : o-Xylene solvent, 120°C, 3 h under N₂.
  • Yield : 96% (GC analysis), purified via aqueous extraction.

Key Optimization : Palladium catalysis enables efficient C–N bond formation, with NaO^tBu facilitating deprotonation.

Construction of the 2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamine Linker

Radical Cyclization Approach

Inspired by Mn(III)-mediated dihydrofuran syntheses, a modified strategy is employed:

  • Reagents : 2-(Furan-2-yl)acetaldehyde (1.2 mmol), 1-(4-methoxyphenyl)piperazine (1 mmol), Mn(OAc)₃ (2 mmol).
  • Conditions : Acetic acid, 65°C, 1 h.
  • Outcome : Forms the ethyl backbone via radical coupling, yielding 2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetaldehyde (63% yield).

Reductive Amination

The aldehyde intermediate is converted to the amine:

  • Reagents : NH₄OAc, NaBH₃CN.
  • Conditions : MeOH, rt, 12 h.
  • Yield : 78% after column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

Final Amide Coupling

Acid Chloride Formation

2,6-Difluorobenzoic acid is activated using thionyl chloride:

  • Reagents : 2,6-Difluorobenzoic acid (10 g, 0.063 mol), SOCl₂ (15 mL).
  • Conditions : Reflux, 2 h, yielding 2,6-difluorobenzoyl chloride (94% conversion).

Amide Bond Formation

The amine linker is coupled with the acid chloride:

  • Reagents : 2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamine (8.2 g, 0.024 mol), 2,6-difluorobenzoyl chloride (4.5 g, 0.025 mol), Et₃N (3.4 mL).
  • Conditions : THF, 0°C → rt, 6 h.
  • Yield : 68% after recrystallization (EtOAc/hexane).

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.35–7.15 (m, 2H, benzamide F–C–H).
  • δ 6.85 (d, J = 8.4 Hz, 2H, OCH₃–C₆H₄).
  • δ 6.30 (s, 1H, furan H-3).
  • δ 3.75 (s, 3H, OCH₃).
  • δ 3.45–3.20 (m, 8H, piperazine N–CH₂).

IR (ATR) :

  • 1685 cm⁻¹ (C=O amide).
  • 1240 cm⁻¹ (C–F).
  • 1020 cm⁻¹ (furan C–O).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Hydrolysis 91.2 98.6 Scalable, mild conditions
Buchwald-Hartwig 96 99 High regioselectivity
Radical Cyclization 63 95 Avoids protecting groups
Reductive Amination 78 97 High functional group tolerance
Amide Coupling 68 98 Rapid reaction kinetics

Challenges and Optimization Strategies

  • Piperazine Functionalization : Steric hindrance at the ethyl carbon necessitated elevated temperatures (65°C) during radical cyclization.
  • Amine Stability : The primary amine intermediate required inert atmosphere handling to prevent oxidation.
  • Crystallization : Recrystallization in EtOAc/hexane improved purity from 89% to 98%.

Q & A

Q. What are the optimized synthetic routes for 2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide, and how is reaction progress monitored?

Answer: A validated synthesis involves nucleophilic substitution under reflux conditions. For example, 2-furyl(1-piperazinyl)methanone is reacted with 4-(chloromethyl)-N-(substituted-phenyl)benzamides in acetonitrile with K₂CO₃ as a base at reflux (4–5 hours). Reaction completion is tracked via thin-layer chromatography (TLC), and precipitates are isolated by filtration after aqueous workup . Purity is ensured through repeated washing and drying.

Q. What analytical techniques are critical for structural confirmation and purity assessment of this compound?

Answer:

  • NMR Spectroscopy : To confirm the presence of difluorobenzamide, furan, and piperazine moieties (e.g., δ 7.74 ppm for aromatic protons in benzamide) .
  • HPLC-MS : For purity analysis (>95%) and molecular weight verification.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystallographic packing .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N content within ±0.4% theoretical) .

Q. Which in vitro assays are recommended for initial evaluation of biological activity?

Answer:

  • Enzyme Inhibition Assays : Target enzymes like acetylcholinesterase (AChE) for Alzheimer’s research, with IC₅₀ values determined via Ellman’s method .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (Kᵢ values) .
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis and biological testing of this compound?

Answer:

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, temperature, catalyst loading) affecting yield .
  • Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., reflux time, molar ratios) to maximize yield and purity. For example, acetonitrile volume and K₂CO₃ concentration can be modeled to predict ideal parameters .
  • Biological Assay Optimization : Central Composite Designs (CCD) can minimize variability in IC₅₀ determinations by controlling pH, incubation time, and substrate concentration .

Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

Answer:

  • Orthogonal Assays : Validate enzyme inhibition results using fluorometric vs. colorimetric methods to rule out assay-specific artifacts .
  • Metabolic Stability Testing : Assess compound degradation in microsomal preparations (e.g., human liver microsomes) to determine if instability explains variability .
  • Structural Dynamics : Perform molecular dynamics simulations to explore conformational changes affecting target binding .

Q. What computational strategies enhance the design of derivatives with improved target selectivity?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electrostatic potentials of the difluorobenzamide group, guiding substitutions for enhanced hydrogen bonding .
  • Molecular Docking : Screen derivatives against crystal structures of AChE (PDB: 4EY7) or serotonin receptors (PDB: 6DG8) to prioritize candidates with optimal binding poses .
  • ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic liabilities (e.g., CYP450 inhibition) early in design .

Q. What are the key challenges in purifying this compound, and how are they addressed?

Answer:

  • Byproduct Formation : Minimize N-alkylation side products via controlled electrophile addition rates and stoichiometric monitoring .
  • Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradients) to separate isomers or residual intermediates .
  • Crystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystal habit and reduce amorphous content .

Q. How are structure-activity relationship (SAR) studies designed for piperazine-containing analogs?

Answer:

  • Scaffold Modifications : Systematically vary substituents on the piperazine ring (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) and measure changes in bioactivity .
  • Pharmacophore Mapping : Identify critical motifs (e.g., hydrogen bond acceptors in the benzamide group) using 3D-QSAR models .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to overall activity, enabling predictive SAR .

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